molecular formula C23H18FN5O B2928450 N-(2,3-dihydro-1H-inden-1-yl)-1-(4-fluorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1251614-12-6

N-(2,3-dihydro-1H-inden-1-yl)-1-(4-fluorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2928450
CAS No.: 1251614-12-6
M. Wt: 399.429
InChI Key: ZPAUOTBYYLSNKS-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1H-inden-1-yl)-1-(4-fluorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is a complex organic compound featuring multiple functional groups, including an indenyl group, a fluorophenyl group, a pyridinyl group, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the indenyl group, followed by the introduction of the fluorophenyl and pyridinyl groups, and finally the construction of the triazole ring. Common synthetic routes may include:

  • Indenyl Formation: The indenyl group can be synthesized through cyclization reactions involving appropriate precursors.

  • Fluorophenyl Introduction: The fluorophenyl group can be introduced via electrophilic aromatic substitution reactions.

  • Pyridinyl Group Addition: The pyridinyl group can be added through nucleophilic substitution reactions.

  • Triazole Ring Formation: The triazole ring can be formed through [3+2] cycloaddition reactions, such as the Huisgen cycloaddition.

Industrial Production Methods: Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed to introduce oxygen-containing functional groups.

  • Reduction: Reduction reactions can be used to reduce specific functional groups.

  • Substitution: Substitution reactions can be employed to replace certain atoms or groups within the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.

  • Substitution: Common reagents include halogens (e.g., chlorine, bromine) and strong bases (e.g., sodium hydroxide, potassium tert-butoxide).

Major Products Formed:

  • Oxidation Products: Alcohols, ketones, and carboxylic acids.

  • Reduction Products: Alkanes, alcohols, and amines.

  • Substitution Products: Halogenated compounds, alkylated derivatives, and various substituted heterocycles.

Scientific Research Applications

This compound has several scientific research applications, including:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: It may serve as a probe or inhibitor in biological studies, particularly in enzyme inhibition assays.

  • Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

  • Industry: It can be used in the production of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to enzyme active sites, inhibiting their activity, or interact with receptors, modulating cellular signaling pathways. The exact mechanism would depend on the specific application and target of interest.

Comparison with Similar Compounds

  • N-(2,3-dihydro-1H-inden-1-yl)benzamide

  • N-(2,3-dihydro-1H-inden-1-yl)thiolan-3-amine

  • N-(2,3-dihydro-1H-inden-1-yl)pyridin-4-ylamine

Uniqueness: This compound is unique due to its combination of functional groups and structural complexity, which allows for diverse reactivity and potential applications. Its triazole ring and fluorophenyl group contribute to its distinct chemical properties compared to similar compounds.

Properties

IUPAC Name

N-(2,3-dihydro-1H-inden-1-yl)-1-(4-fluorophenyl)-5-pyridin-4-yltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18FN5O/c24-17-6-8-18(9-7-17)29-22(16-11-13-25-14-12-16)21(27-28-29)23(30)26-20-10-5-15-3-1-2-4-19(15)20/h1-4,6-9,11-14,20H,5,10H2,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPAUOTBYYLSNKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C1NC(=O)C3=C(N(N=N3)C4=CC=C(C=C4)F)C5=CC=NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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